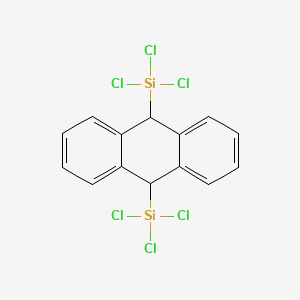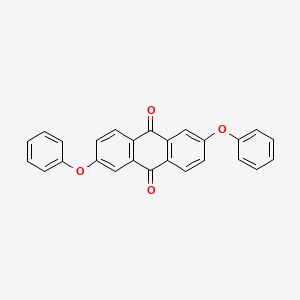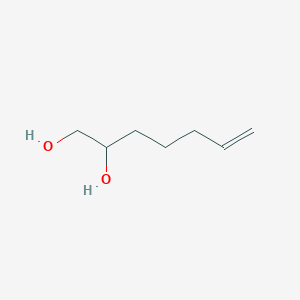
(9,10-Dihydroanthracene-9,10-diyl)bis(trichlorosilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9,10-Dihydroanthracene-9,10-diyl)bis(trichlorosilane) typically involves the reaction of 9,10-dihydroanthracene with trichlorosilane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of (9,10-Dihydroanthracene-9,10-diyl)bis(trichlorosilane) may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove impurities and obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(9,10-Dihydroanthracene-9,10-diyl)bis(trichlorosilane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives.
Substitution: The trichlorosilane groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in an appropriate solvent like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(9,10-Dihydroanthracene-9,10-diyl)bis(trichlorosilane) has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in the modification of biomolecules and as a tool for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in the design of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as silicones and polymers, and in the development of new technologies.
Wirkmechanismus
The mechanism of action of (9,10-Dihydroanthracene-9,10-diyl)bis(trichlorosilane) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. The molecular targets and pathways involved depend on the specific application and the nature of the interactions between the compound and other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (9,10-Dihydroanthracene-9,10-diyl)bis(dichlorosilane)
- (9,10-Dihydroanthracene-9,10-diyl)bis(dimethylsilane)
- (9,10-Dihydroanthracene-9,10-diyl)bis(diphenylsilane)
Uniqueness
(9,10-Dihydroanthracene-9,10-diyl)bis(trichlorosilane) is unique due to its specific arrangement of trichlorosilane groups and its ability to undergo a wide range of chemical reactions. This compound’s versatility and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
675573-17-8 |
|---|---|
Molekularformel |
C14H10Cl6Si2 |
Molekulargewicht |
447.1 g/mol |
IUPAC-Name |
trichloro-(10-trichlorosilyl-9,10-dihydroanthracen-9-yl)silane |
InChI |
InChI=1S/C14H10Cl6Si2/c15-21(16,17)13-9-5-1-2-6-10(9)14(22(18,19)20)12-8-4-3-7-11(12)13/h1-8,13-14H |
InChI-Schlüssel |
QBZNDXOVOAOBOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(C3=CC=CC=C3C(C2=C1)[Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[Methyl(octadecyl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B12536401.png)

![2-(Benzo[d]oxazol-2-yl)-4-iodophenol](/img/structure/B12536419.png)
![1-[(1S)-1-Phenylethyl]-5-{3-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole](/img/structure/B12536435.png)

![6-[2-tert-butyl-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12536448.png)
![1-Pyrrolidinecarboxylic acid, 3-(5-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester](/img/structure/B12536456.png)

![4-cyano-N-[(2R)-2-piperazin-1-ylpropyl]-N-pyridin-2-ylbenzamide](/img/structure/B12536464.png)




